4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
Description
4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group at position 4, a cyclopropylamine moiety at position 5, and a 2-methylphenyl group at position 2.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-4-2-3-5-16(12)17-22-19(18(25-17)21-14-8-9-14)26(23,24)15-10-6-13(20)7-11-15/h2-7,10-11,14,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHONXQRZHXDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorobenzenesulfonyl group, a cyclopropyl moiety, and an oxazole ring. Its molecular formula is with a molecular weight of approximately 335.82 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂S |
| Molecular Weight | 335.82 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting enzymes, particularly those involved in metabolic pathways. The oxazole ring may contribute to the compound's ability to bind to protein targets, potentially altering their function.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit various enzymes, including carbonic anhydrases and proteases. The sulfonamide moiety is often involved in the formation of hydrogen bonds with the active sites of these enzymes, leading to competitive inhibition.
Antitumor Activity
Several studies have explored the antitumor properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that it may cause skin irritation and eye damage upon contact. Long-term exposure could potentially lead to more severe health effects, necessitating careful handling in laboratory settings.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Analogs :
- 1,3-Thiazole Derivative (): Replaces the oxazole’s oxygen with sulfur, forming a thiazole core. This compound also features a 3-methoxypropylamine substituent and dual sulfonyl groups (4-chlorobenzenesulfonyl and tosyl), which may enhance steric bulk and solubility .
- 1,3-Oxazole Derivatives (): Retain the oxazole core but differ in substituents.
Substituent Analysis
Substituent Impact :
- N-Cyclopropyl vs.
- Sulfonyl Groups : The 4-chlorobenzenesulfonyl moiety in the target compound and may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to ethylsulfonyl () .
- Aromatic Substituents : The 2-methylphenyl group in the target compound offers moderate lipophilicity, while pyridinyl groups () introduce hydrogen-bonding sites for enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
